2-Aminothiophenol

概要

説明

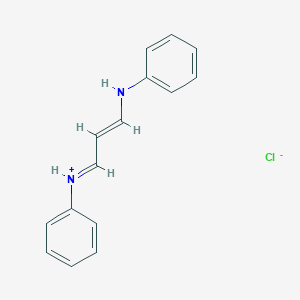

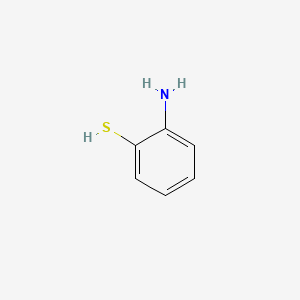

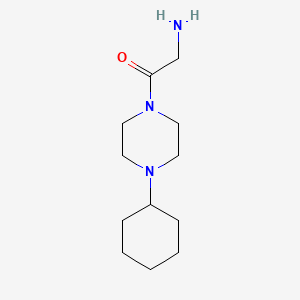

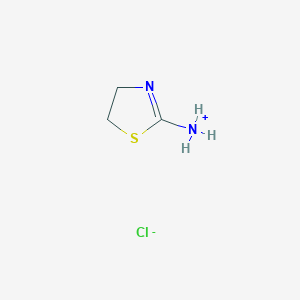

2-Aminothiophenol is an organosulfur compound with the formula C6H4(SH)(NH2). It is a colorless oily solid, although impure samples can be deeply colored. It is soluble in organic solvents and in basic water . This compound is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .

Synthesis Analysis

This compound can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . It can also be obtained by zinc reduction of 2-nitrobenzene sulfonyl chloride . Green methodologies for the synthesis of this compound have recently focused interest .Molecular Structure Analysis

The molecular formula of this compound is C6H7NS, and its molecular weight is 125.19 g/mol . The structure includes a benzene ring with an amino group (NH2) and a thiol group (SH) attached .Chemical Reactions Analysis

This compound is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes . It has been used in the synthesis of 1,5-benzothiazepines derivatives by reacting with 1,3-diphenylpropenone derivatives and using aluminosilicate solid catalysts .Physical And Chemical Properties Analysis

This compound is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water . It has a density of 1.2±0.1 g/cm3, a boiling point of 234.9±13.0 °C at 760 mmHg, and a flash point of 79.4±0.0 °C .科学的研究の応用

Corrosion Inhibition : 2-Aminothiophenol derivatives have been found to be effective corrosion inhibitors for carbon steel in acidic environments. Their efficiency increases with concentration and they act as mixed-type inhibitors (Kabel et al., 2015).

Antimicrobial Activity : Novel 2-aminothiophene derivatives demonstrate significant biological properties, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

Synthesis of Heterocycles : this compound is used in the synthesis of various novel products and heterocycles, showcasing its versatility in organic chemistry (El-Shaieb, 2007).

Graphene Oxide Functionalization : It's used to functionalize graphene oxide, enhancing its sorption efficiencies for dyes and heavy metals (Chen et al., 2016).

Pharmacological Properties : 2-Aminothiophene scaffolds act as selective inhibitors, receptors, and modulators in medicinal chemistry, with effective pharmacological properties in various diseases (Bozorov et al., 2017).

Occupational Health : There's a documented case of occupational airborne contact dermatitis in a pharmaceutical worker exposed to this compound vapors, emphasizing the need for caution in its handling (Bonamonte et al., 2002).

Fluorescence Derivatization : 2-Aminothiophenols serve as fluorescence derivatization reagents for aromatic aldehydes in spectrofluorimetry and liquid chromatography (Nohta et al., 1993).

Hydrolysis Research : Research into the hydrolysis of 2-amino-benzothiazole to prepare this compound has been conducted, indicating its relevance in chemical synthesis (Shen Run-pu, 2008).

Nanomaterials : Its use in doping graphene has potential applications in high-performance lithium-ion batteries and as a catalyst for oxygen reduction reactions (Ai et al., 2014).

Polymer Chemistry : Poly(this compound) shows antibacterial activity and is useful in nanomaterials, illustrating its applications in polymer chemistry and biotechnology (Azzam et al., 2018).

作用機序

Target of Action

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore . It has been shown to confer biological applications in a variety of areas, including antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . .

Mode of Action

It is known that this compound is a precursor to benzothiazoles , some of which are bioactive or are commercial dyes . The transformation of this compound into these bioactive compounds could explain its various biological effects.

Biochemical Pathways

This compound is involved in the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions . These compounds are known to confer various biological activities . .

Pharmacokinetics

It is known that this compound is soluble in organic solvents and in basic water , which could influence its bioavailability.

Action Environment

It is known that the design of new synthetic reactions that meet the principles of green chemistry has been prompted due to pollution and the rising energy demand .

Safety and Hazards

将来の方向性

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . New synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, are being explored . The compound has potential applications in various sectors, including pH sensing, filter permeability control, smart packaging, electrochromic device fabrication, bioimaging, photocatalysis, and HPLC detection systems .

特性

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Aminothiophenol?

A1: this compound has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is commonly characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the compound's functional groups, structure, and electronic properties. []

Q3: What are some applications of this compound in material science?

A3: this compound is utilized in material science for surface modification of nanoparticles like ZnO. This modification can significantly alter the nanoparticles' optoelectronic properties, making them suitable for applications such as UV lasers. [] It is also used in the fabrication of sensors by forming self-assembled monolayers on gold electrodes. []

Q4: Does this compound exhibit any catalytic properties?

A4: While not a catalyst itself, this compound plays a crucial role in reactions involving solid acid and base catalysts. For instance, it participates in the one-pot synthesis of 2,3-dihydro-1,5-benzothiazepines, showcasing its potential in multistep reactions facilitated by heterogeneous catalysis. []

Q5: Can you explain the role of this compound in benzothiazole synthesis?

A5: this compound is a key building block in the synthesis of various heterocyclic compounds, including benzothiazoles. It reacts with aldehydes or carboxylic acids, often in the presence of a catalyst and under specific conditions like microwave irradiation, to yield 2-substituted benzothiazoles. [, ]

Q6: How is computational chemistry employed in research related to this compound?

A6: Computational chemistry plays a significant role in understanding the reaction mechanisms involving this compound. For example, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of stable phosphorus ylides derived from this compound. [] These studies help predict reaction outcomes and optimize reaction conditions.

Q7: How do structural modifications of this compound influence its activity?

A7: Structural modifications of this compound significantly impact its activity. For example, in the development of SARS-CoV 3CL protease inhibitors, replacing the dimethylamino group of cinanserin (a this compound derivative) with electron-withdrawing groups or modifying the thioether chain length drastically altered the inhibitory activity. []

Q8: Are there strategies to improve the stability and bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, general principles like controlling pH, using suitable excipients, and exploring different drug delivery systems could be applied to enhance its stability and bioavailability.

Q9: What are the safety concerns associated with handling this compound?

A9: this compound is known to cause allergic contact dermatitis through occupational exposure, particularly through inhalation. Proper handling procedures and safety measures, including appropriate personal protective equipment, are crucial to minimize risks. [, ]

Q10: How is this compound quantified in different matrices?

A10: Various analytical techniques are employed to quantify this compound, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods are crucial for determining the purity of synthesized compounds and detecting trace amounts of potential genotoxic impurities in pharmaceutical substances. [] Electrochemical methods, such as those employing modified electrodes, are also utilized for sensitive detection of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7723424.png)

![1-[2-(Ammoniooxy)ethoxy]-3-(trifluoromethyl)benzene chloride](/img/structure/B7723507.png)

![1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride](/img/structure/B7723519.png)